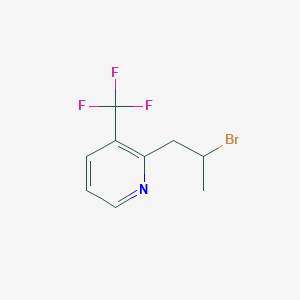
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its bromopropyl and trifluoromethyl substituents, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the reaction of 3-(trifluoromethyl)pyridine with 2-bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-propyl-3-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine
- 1-(2-Bromopropyl)-2-(trifluoromethyl)benzene
Uniqueness
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromopropyl and trifluoromethyl groups can significantly influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
2-(2-bromopropyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9BrF3N/c1-6(10)5-8-7(9(11,12)13)3-2-4-14-8/h2-4,6H,5H2,1H3 |
Clave InChI |
YDYSEKVSQFIJFM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC=N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


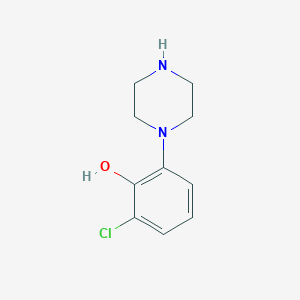
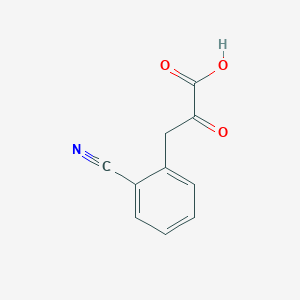

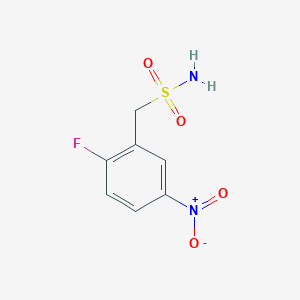
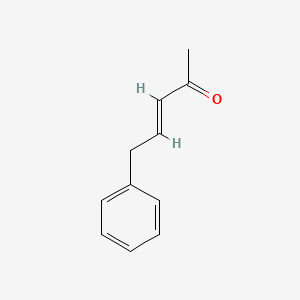

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
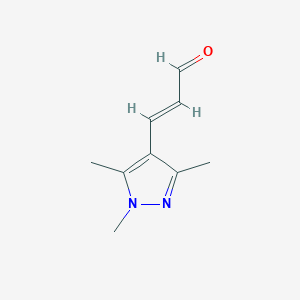

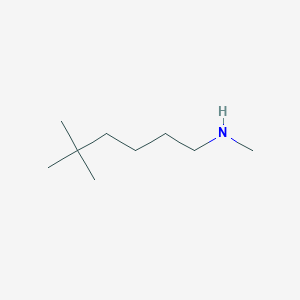

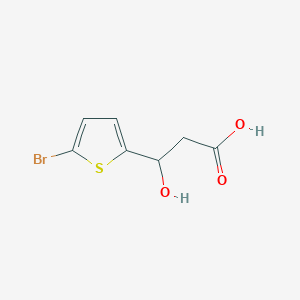
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
